molecular formula C₂₅H₃₄O₃ B1145101 ∆9(11)-Estradiol 17-Hexanoate CAS No. 95960-05-7

∆9(11)-Estradiol 17-Hexanoate

Cat. No.: B1145101
CAS No.: 95960-05-7
M. Wt: 382.54
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Description

∆9(11)-Estradiol 17-Hexanoate is a synthetic steroid analog designed for advanced research in endocrinology and molecular biology. This compound features a double bond at the 9(11) position and a hexanoate ester at the 17-beta position, structural modifications that significantly alter its conformation and biochemical properties compared to native 17β-estradiol. The introduction of the 9(11)-double bond is known to induce a flattening of the entire steroid molecule's B, C, and D rings, which can impact its binding affinity and specificity for estrogen receptors (ERα and ERβ) . Concurrently, the 17-hexanoate ester moiety functions as a prodrug, potentially enhancing lipophilicity and extending the compound's half-life in biological systems by requiring enzymatic cleavage to release the active parent hormone . This unique structure makes it a valuable tool for investigating the structure-activity relationships of estrogenic compounds, their mechanisms of action via genomic and non-genomic signaling pathways, and their effects in models of hormone-sensitive cancers and other endocrine disorders. Researchers can utilize this analog to probe the role of estrogens in oxidative stress pathways, as related structural analogs have demonstrated radical scavenging and iron-chelating activities in studies on lipid peroxidation and DNA damage . This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

95960-05-7

Molecular Formula

C₂₅H₃₄O₃

Molecular Weight

382.54

Synonyms

Estra-​1,​3,​5(10)​,​9(11)​-​tetraene-​3,​17β-​diol 17-​Heptanoate

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Development of Novel Synthetic Pathways for ∆9(11)-Estradiol Skeletons

The introduction of a double bond at the C9-C11 position of the estradiol (B170435) steroid nucleus is a key transformation in the synthesis of ∆9(11)-estradiol. One established method to achieve this is through dehydrogenation reactions. For instance, treating estradiol with a dehydrogenating agent like selenium dioxide (SeO2) under controlled conditions can introduce the desired double bond. Research into ∆9(11)-estrone derivatives has also provided pathways that can be adapted for estradiol analogs. These methods often involve multi-step sequences starting from estrone (B1671321) (E1). academie-sciences.frresearchgate.net For example, a synthetic route to 17-oxoestra-1,3,5(10),9(11)-trien-3-yl acetate (B1210297) has been described, which can serve as a precursor to the corresponding estradiol derivative. mdpi.com The presence of the ∆9(11) double bond can be confirmed by spectroscopic methods, such as 1H-NMR, where a characteristic signal for the C11-H appears around 6.06 ppm. mdpi.com

Regioselective and Stereoselective Esterification Techniques at the C17 Position

The selective esterification of the 17-hydroxyl group of estradiol is a crucial step in the synthesis of compounds like ∆9(11)-Estradiol 17-Hexanoate. Due to the presence of two hydroxyl groups (at C3 and C17), regioselectivity is a significant challenge.

Chemical methods often require a multi-step process involving protection of the more acidic 3-phenolic hydroxyl group, followed by esterification at C17 and subsequent deprotection. However, enzymatic methods offer a more direct and efficient alternative. Lipases, for example, have demonstrated high regioselectivity in the acylation of the 17-hydroxyl group of estradiol, leaving the 3-hydroxyl group free. arkat-usa.orgconicet.gov.ar This enzymatic approach provides a convenient way to prepare 17-monoacyl derivatives under mild reaction conditions. arkat-usa.org

Studies have shown that lipases can catalyze the esterification of the 17β-hydroxyl group with various fatty acids. arkat-usa.orgconicet.gov.ar For instance, an efficient one-pot procedure using ionic liquids and microwave irradiation has been developed for the regioselective esterification of estradiol at the C17 position. core.ac.uk

Solid-Phase Synthesis Approaches for Combinatorial Library Generation of Estradiol Derivatives

Solid-phase synthesis has emerged as a powerful technique for the rapid generation of large libraries of estradiol derivatives, facilitating the discovery of new biologically active compounds. nih.govmdpi.comsemanticscholar.org This approach involves attaching a steroidal scaffold to a solid support (resin) and then performing a series of chemical modifications. acs.orgscielo.br

Several linkers have been investigated for attaching the phenolic hydroxyl group of estradiol to a polystyrene resin, including benzylic ether, 4-alkoxy-benzylic ethers, and o-nitrobenzyl ether linkers. nih.gov The o-nitrobenzyl photolabile linker has been shown to be particularly effective, allowing for the release of the final products in acceptable purities. nih.govacs.org Another versatile linker is the diethylsilyloxy linker, which has been successfully used for the solid-phase synthesis of various hydroxysteroid derivatives. acs.org

These solid-phase strategies have been employed to create libraries of estradiol derivatives with functionalized side chains at different positions, such as C16 or C7, to explore their potential as inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase. nih.govmdpi.comsemanticscholar.org The use of a multidetachable sulfamate (B1201201) linker has also been reported for the parallel solid-phase synthesis of libraries of 16β-estradiol derivatives. mdpi.comsemanticscholar.org

Chemoenzymatic Synthesis Strategies for this compound and Analogs

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to achieve efficient and selective transformations. In the context of estradiol derivatives, this approach is particularly valuable for achieving high regioselectivity and stereoselectivity.

The enzymatic acylation of the 17-hydroxyl group of estradiol is a key step in many chemoenzymatic strategies. arkat-usa.orgconicet.gov.ar Lipases from various microbial sources, such as Candida rugosa and Candida antarctica, have been successfully used for the regioselective synthesis of 17-fatty acid esters of estradiol. arkat-usa.orgconicet.gov.ar These enzymatic reactions are typically performed under mild conditions and can be combined with chemical steps to produce a wide range of analogs.

For example, a chemoenzymatic route could involve the chemical synthesis of the ∆9(11)-estradiol skeleton, followed by a highly regioselective enzymatic esterification at the C17 position with hexanoic acid or its activated form. This approach can provide this compound in high purity while minimizing the need for protection and deprotection steps. The combination of enzymatic reduction and ester hydrogenolysis has also been demonstrated for the synthesis of chiral γ-oxo esters, highlighting the potential of chemoenzymatic cascades. rsc.org

Derivatization Strategies for Enhancing Probe Development (e.g., Biotinylation)

The derivatization of estradiol with reporter molecules, such as biotin (B1667282), is essential for the development of probes to study estrogen receptor interactions and for use in immunoassays. nih.govresearchgate.net Biotinylated estradiol derivatives serve as valuable tools for understanding the biospecific interactions with steroid-binding proteins. nih.govresearchgate.net

Synthetic strategies for biotinylation often involve the introduction of a linker arm at a specific position on the estradiol molecule to which biotin can be attached. Positions 3, 6α, and 7α have been targeted for biotinylation. nih.govresearchgate.net A key reaction for biotinylation at the 3-position is the regioselective ether formation of the phenolate (B1203915) anion of estradiol with a linker mesylate, which can be achieved without protecting the 17β-hydroxyl group. nih.govresearchgate.net

For derivatization at other positions, such as 6α, a multi-step synthesis is typically required, involving the introduction of a functional group that can be subsequently coupled to a biotin-containing linker. nih.govresearchgate.net The development of antibody-based proximity labeling techniques, such as Biotinylation by Antibody Recognition (BAR), offers an alternative approach to study protein-protein interactions in the spatial context of the cell, avoiding the need for genetically fused proteins. nih.gov

Impurity Profiling and Synthesis of Related Substances (e.g., ∆9(11)-Estradiol 17-Enanthate)

Impurity profiling is a critical aspect of pharmaceutical development to ensure the safety and efficacy of a drug substance. For estradiol esters, common impurities can arise from the starting materials, side reactions during synthesis, or degradation.

For estradiol, reported impurities include the 17α-isomer (17α-estradiol), the oxidized form (estrone), and ∆9(11)-estradiol itself. nih.gov When synthesizing estradiol esters, impurities related to the esterification process can also be present, such as the 3-ester isomer or unreacted estradiol. synzeal.com

The synthesis of related substances, such as ∆9(11)-Estradiol 17-Enanthate, is often necessary for their use as reference standards in analytical methods. synzeal.com The synthesis of estradiol enanthate typically involves the esterification of estradiol with enanthic (heptanoic) acid. smolecule.com A similar strategy would be employed for the synthesis of ∆9(11)-Estradiol 17-Enanthate, starting from the ∆9(11)-estradiol core. The control of impurities, such as 6,7-dehydro ethynyl (B1212043) estradiol in ethinylestradiol preparations, is crucial and requires robust analytical methods like HPLC. ontosight.ai

The following table provides a summary of key synthetic reactions and their outcomes.

Reaction TypeSubstrateReagent/CatalystProductKey Feature
DehydrogenationEstradiolSelenium Dioxide (SeO2)∆9(11)-EstradiolIntroduction of C9-C11 double bond.
Enzymatic EsterificationEstradiolCandida rugosa lipase, Fatty AcidEstradiol 17-Fatty Acid EsterHigh regioselectivity for the 17-OH group. arkat-usa.org
Solid-Phase SynthesisEstradiol Precursoro-Nitrobenzyl ether photolabile linkerLibrary of Estradiol DerivativesEfficient generation of diverse compounds. nih.govacs.org
BiotinylationEstradiolLinker Mesylate, BiotinBiotinylated EstradiolDevelopment of probes for biological studies. nih.govresearchgate.net
EsterificationEstradiolHeptanoic AcidEstradiol 3-EnanthateSynthesis of a related substance. smolecule.com

Molecular and Cellular Pharmacological Investigations

Estrogen Receptor Binding and Activation Profiles

The interaction of ∆9(11)-Estradiol with estrogen receptors (ERs) is characterized by a modified affinity compared to the endogenous ligand, 17β-Estradiol. This alteration is primarily due to structural changes in the steroid's core.

Quantitative Ligand Binding to Estrogen Receptor Alpha (ERα) and 3.1.2. Quantitative Ligand Binding to Estrogen Receptor Beta (ERβ)

Research into the binding of various C-ring modified estradiol (B170435) analogs to the human estrogen receptor has shown significant variations in affinity. The introduction of a double bond between the 9 and 11 positions, as seen in ∆9(11)-Estradiol, results in a notable reduction in binding affinity. Specifically, this modification reduces the binding affinity to approximately one-fifth of that observed for 17β-Estradiol. nih.gov

While this study quantified the binding to the "human estrogen receptor," specific affinities for the individual isoforms, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ), were not delineated. nih.gov The two ER subtypes possess differences in their ligand-binding cavities, which can lead to differential binding affinities for various ligands. nih.govresearchgate.net However, data quantifying the precise affinity of ∆9(11)-Estradiol for ERα versus ERβ is not available in the current literature.

CompoundReceptorRelative Binding Affinity (RBA) (%) vs. 17β-EstradiolSource
17β-EstradiolHuman Estrogen Receptor100Reference
∆9(11)-EstradiolHuman Estrogen Receptor~20 nih.gov

Interactions with G Protein-Coupled Estrogen Receptor (GPER)

The G protein-coupled estrogen receptor (GPER), also known as GPR30, mediates rapid, non-genomic estrogenic signaling. researchgate.net This receptor has a distinct pharmacological profile from the classical nuclear estrogen receptors. To date, there is no specific research available in the scientific literature detailing the binding affinity or functional interaction of ∆9(11)-Estradiol with GPER. Therefore, its activity at this receptor remains uncharacterized.

Ligand-Induced Receptor Conformational Dynamics

The binding of a ligand to a nuclear receptor induces specific conformational changes that are critical for determining the receptor's subsequent biological activity. duke.edu The structure of the ligand dictates the final conformation of the receptor complex, which in turn influences the recruitment of co-regulatory proteins and the initiation of transcription.

In the case of ∆9(11)-Estradiol, the introduction of the 9-11 double bond induces a significant structural change, leading to a flattening of the entire steroid molecule, particularly affecting rings B, C, and D. nih.gov This altered, more planar geometry, compared to the native structure of 17β-Estradiol, is a key factor influencing its interaction with the estrogen receptor. This structural modification is directly linked to the observed reduction in binding affinity, as the flattened molecule fits differently within the three-dimensional space of the receptor's ligand-binding pocket. nih.gov This altered binding mode is expected to induce a unique conformational state in the receptor, potentially affecting the positioning of critical domains such as the Activation Function-2 (AF-2) helix (H12), thereby modulating the receptor's transcriptional output.

Mechanisms of Action at the Subcellular Level

Genomic Signaling Pathways and Estrogen Response Element (ERE)-Mediated Transcription

The primary mechanism of action for classical estrogens is through the genomic signaling pathway. Upon ligand binding, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus if not already there. mdpi.com The activated receptor dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. nih.govnih.gov This binding event initiates the recruitment of a complex of co-activator proteins, which facilitate chromatin remodeling and the assembly of the transcriptional machinery, leading to the expression of estrogen-responsive genes. mdpi.commdpi.com

As an analog of estradiol that binds to estrogen receptors, ∆9(11)-Estradiol is presumed to exert its biological effects primarily through this ERE-mediated genomic pathway. However, its capacity to activate transcription is likely influenced by its reduced receptor binding affinity and the unique receptor conformation it induces. The lower affinity would suggest that a higher concentration of ∆9(11)-Estradiol may be required to achieve a transcriptional response comparable to that of 17β-Estradiol. While direct experimental data on the ERE-mediated transcriptional potency of ∆9(11)-Estradiol is lacking, its activity is expected to correlate with its receptor binding profile.

Non-Genomic Signaling Cascades and Rapid Cellular Responses

Estrogens are known to elicit rapid biological responses that are too swift to be mediated by traditional genomic pathways involving gene transcription and protein synthesis. frontiersin.org These non-genomic actions are initiated at the cell membrane or within the cytoplasm. frontiersin.orgnih.gov It is hypothesized that ∆9(11)-Estradiol, the active form of the titular compound, engages these rapid signaling pathways.

This signaling can be initiated by a subpopulation of classical estrogen receptors (ERα and ERβ) localized to the cell membrane (mERs), often within specialized lipid raft domains called caveolae, or through the G protein-coupled estrogen receptor (GPER). frontiersin.orgresearchgate.net Upon ligand binding, these receptors can rapidly activate a variety of intracellular signaling cascades. Key pathways implicated in non-genomic estrogen signaling include:

MAPK/ERK Pathway: Many studies have shown that estradiol can activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway within minutes. nih.gov This activation can contribute to cellular proliferation and other physiological responses.

PI3K/Akt Pathway: The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is another critical target of rapid estrogen signaling. nih.gov This pathway is central to cell survival, growth, and metabolism.

Second Messengers: Activation of membrane-associated receptors by estrogens can lead to a rapid increase in intracellular concentrations of second messengers, such as cyclic AMP (cAMP) and calcium ions (Ca2+), further propagating the signal within the cell. frontiersin.orgnih.gov

These non-genomic actions, originating outside the nucleus, can also cross-talk with and modulate the classical genomic signaling pathways, demonstrating a highly integrated network of estrogen action. frontiersin.org

Modulation of Nuclear Receptor Co-regulator Recruitment

The primary mechanism of action for estrogens involves direct regulation of gene expression through nuclear estrogen receptors (ERs). explorationpub.com ∆9(11)-Estradiol is expected to function as an agonist at these receptors, initiating a conformational change upon binding that is critical for transcriptional regulation. This process is fundamentally dependent on the exchange of corepressor and coactivator proteins. explorationpub.comfrontiersin.org

In the absence of a ligand, ERs are typically bound to corepressor complexes (containing proteins like SMRT) that maintain a transcriptionally repressive chromatin state. nih.gov Upon binding of an agonist like ∆9(11)-Estradiol, the receptor undergoes a significant conformational shift. This altered shape facilitates the dissociation of corepressor complexes and promotes the recruitment of a diverse array of coactivator proteins. explorationpub.comfrontiersin.org

Prominent coactivators, such as Steroid Receptor Coactivator-1 (SRC-1), are recruited to the ligand-bound receptor. nih.gov These coactivators serve as docking platforms for other proteins, many of which possess enzymatic activity, such as histone acetyltransferase (HAT) activity. frontiersin.org The recruitment of these coactivator complexes to the estrogen response elements (EREs) of target genes leads to chromatin remodeling, making the DNA more accessible to the transcriptional machinery and ultimately initiating gene expression. mdpi.comyoutube.com The specific profile of co-regulators recruited by the ∆9(11)-Estradiol-ER complex would ultimately determine the magnitude and nature of the transcriptional response in target cells.

Cellular Biological Activities in In Vitro Models

The physiological effects of ∆9(11)-Estradiol 17-Hexanoate are manifested through its influence on fundamental cellular processes. In vitro studies using hormone-sensitive cell lines provide a window into these activities, from the regulation of cell fate to the modulation of intracellular signaling networks.

Effects on Cell Proliferation and Apoptosis in Hormone-Sensitive Cell Lines

The effect of estrogens on cell proliferation and apoptosis is highly context-dependent, varying with cell type, estrogen concentration, and receptor expression. In estrogen receptor-positive (ER+) breast cancer cell lines, such as MCF-7 and T47D, 17β-estradiol is a well-established mitogen, stimulating cell proliferation. frontiersin.orgpnas.org This proliferative effect is mediated by the upregulation of key cell cycle regulatory genes, including c-Myc and cyclin D1. pnas.org

Conversely, some studies have shown that high concentrations of 17β-estradiol can paradoxically inhibit cell growth and induce apoptosis in ER-positive cells. nih.gov Furthermore, specific modifications to the estradiol scaffold can impart potent antiproliferative properties. For instance, a study on ∆9,11-estrone derivatives demonstrated significant cytotoxic effects against several cancer cell lines, including HepaRG liver cancer cells, where it induced cell cycle arrest. researchgate.net Other novel estradiol analogs have also been shown to inhibit proliferation and induce apoptosis in cervical and breast cancer cells. nih.gov This suggests that the ∆9(11)-estradiol core structure is compatible with antiproliferative activity, although the specific effects would depend on the complete molecular structure and cellular context.

Compound/AnalogCell LineObserved EffectReference
17β-EstradiolMCF-7, T47D (Breast Cancer)Stimulates proliferation at physiological concentrations. frontiersin.orgpnas.org
17β-Estradiol (High Conc.)MCF-7 (Breast Cancer)Induces apoptosis. nih.gov
∆9,11-EstroneHepaRG (Liver Cancer)Inhibits proliferation (IC50 = 6.67 μM); induces G0/G1 cell cycle arrest. researchgate.net
ESE-16 (Estradiol Analog)HeLa (Cervical Cancer)Inhibits proliferation (GI50 = 0.2 μM). nih.gov

Impact on Intracellular Ion Homeostasis (e.g., Calcium Dynamics)

A hallmark of non-genomic estrogen signaling is the rapid modulation of intracellular ion concentrations, particularly calcium (Ca2+). nih.gov Studies have consistently shown that 17β-estradiol can induce a rapid, dose-dependent increase in cytosolic free calcium ([Ca2+]i) in various cell types, including T cells and neurons. core.ac.uknih.gov

This elevation in [Ca2+]i is achieved through two primary mechanisms:

Influx from the extracellular space: Estradiol can activate plasma membrane calcium channels, leading to an influx of Ca2+ into the cell. core.ac.uk

Release from intracellular stores: Activation of membrane receptors can trigger signaling cascades that result in the release of Ca2+ from the endoplasmic reticulum. core.ac.uknih.gov

This modulation of calcium signaling is a key event that links membrane receptor activation to downstream cellular responses. The signaling pathways involved can include PI3-kinase, nitric oxide synthase (NOS), and cGMP-dependent protein kinase (PKG). nih.gov As a fundamental aspect of estrogen action, it is expected that the active form of this compound would similarly impact calcium homeostasis in target cells.

Influence on Gene Expression and Protein Synthesis in Target Cells

The ultimate consequence of the genomic signaling pathway initiated by ∆9(11)-Estradiol is the altered expression of a specific set of genes, leading to changes in protein synthesis and cellular function. The binding of the estrogen-ER complex to EREs in the promoter regions of target genes serves as a molecular switch for transcription. mdpi.comnih.gov

Genome-wide analyses have revealed that estradiol regulates a broad spectrum of genes. nih.gov These genes are involved in a diverse range of cellular processes, reflecting the wide-ranging physiological effects of estrogens. In addition to well-known targets like the progesterone (B1679170) receptor gene (PGR) and pS2 (TFF1), estrogens influence genes related to sterol biosynthesis, cell growth signaling, and RNA processing. youtube.comfrontiersin.orgnih.gov The expression of the estrogen receptors themselves can also be modulated by estradiol, creating complex feedback loops. frontiersin.orgmdpi.com

Gene SymbolGene NameFunctionReference
PGRProgesterone ReceptorNuclear receptor, marker of functional ER pathway. youtube.com
TFF1 (pS2)Trefoil Factor 1Associated with cell proliferation and mucosal protection. frontiersin.org
c-MycMYC Proto-OncogeneTranscription factor involved in cell cycle progression. pnas.org
CCND1Cyclin D1Key regulator of G1/S phase transition in the cell cycle. pnas.org

Structure-Activity Relationship (SAR) Studies for this compound

The biological activity of a steroid is intrinsically linked to its three-dimensional structure. Structure-activity relationship (SAR) studies analyze how specific chemical modifications to the steroid nucleus and its substituents affect its interaction with receptors and its resulting pharmacological effects.

For this compound, SAR considerations can be divided into two parts: the 17-hexanoate ester and the core ∆9(11)-estradiol structure.

The 17-Hexanoate Ester: Esterification of the 17β-hydroxyl group is a common prodrug strategy for estradiol. iiab.medrugbank.com The hexanoate (B1226103) (a six-carbon fatty acid) ester increases the lipophilicity of the molecule. This modification does not typically contribute to receptor binding but rather alters the pharmacokinetic properties of the drug. Increased lipophilicity allows the compound to form a depot in muscle or fat tissue when injected, leading to a slow release and prolonged duration of action. iiab.me The ester bond is readily cleaved by non-specific esterase enzymes present throughout the body to release the pharmacologically active ∆9(11)-Estradiol. iiab.me

The ∆9(11)-Estradiol Core: The defining feature of the active molecule is the double bond between carbons 9 and 11 in the C-ring of the steroid nucleus.

Biological Activity: Studies on related compounds indicate that modifications in this region of the steroid are critical for activity. Research on C-nor-9,11-secoestranes, where the C-ring is chemically opened between carbons 9 and 11, showed that these conformational changes have a profound effect on receptor binding affinity and subsequent biological activities. nih.gov Furthermore, studies on ∆9,11-estrone derivatives have shown that this structural feature can be combined with other substitutions to produce compounds with significant antiproliferative activity, highlighting its importance in modulating the steroid's pharmacological profile. researchgate.net

Structural FeatureGeneral Impact on ActivityReference
Phenolic A-RingEssential for binding to the estrogen receptor.
17β-Hydroxyl GroupKey interaction point within the ER ligand-binding pocket; site for esterification to create prodrugs. iiab.me
∆9(11) Double BondAlters the conformation and planarity of the C-ring, which can modulate receptor binding affinity and downstream biological effects. researchgate.netnih.gov
17-Hexanoate EsterFunctions as a prodrug moiety; increases lipophilicity for sustained release from injection depots. Cleaved in vivo to release the active hormone. iiab.medrugbank.com

Enzymatic Biotransformation and Metabolic Fate in Pre Clinical Research Models

Hydrolytic Cleavage of the C17-Hexanoate Ester

The initial and pivotal step in the bioactivation of ∆9(11)-Estradiol 17-Hexanoate is the hydrolytic cleavage of the hexanoate (B1226103) ester group at the C17 position. This reaction is catalyzed by non-specific esterases present in various tissues and blood, releasing the pharmacologically active ∆9(11)-Estradiol. The rate of this hydrolysis is a critical determinant of the compound's pharmacokinetic profile, influencing its duration of action and bioavailability.

The lipophilicity conferred by the hexanoate ester facilitates the compound's absorption and distribution into tissues. However, for the estrogenic effects to be exerted, this ester bond must be severed. The enzymatic activity of esterases varies across different species and tissues, leading to potential differences in the rate of prodrug activation in various pre-clinical models.

Table 1: Key Enzymes in the Metabolism of this compound

Metabolic StepEnzyme ClassSpecific Enzymes (Examples)Function
Ester Hydrolysis EsterasesCarboxylesterasesCleavage of the 17-hexanoate ester to release active ∆9(11)-Estradiol.
Interconversion Hydroxysteroid Dehydrogenases17β-Hydroxysteroid Dehydrogenases (17β-HSDs)Reversible conversion between ∆9(11)-Estradiol and ∆9(11)-Estrone.
Phase I Metabolism Cytochrome P450 MonooxygenasesCYP1A1, CYP1A2, CYP3A4, CYP1B1Hydroxylation of the steroid nucleus, creating more polar metabolites.
Phase II Metabolism TransferasesSulfotransferases (SULTs), UDP-glucuronosyltransferases (UGTs)Conjugation with sulfate (B86663) or glucuronic acid to facilitate excretion.

Interconversion Pathways Mediated by Hydroxysteroid Dehydrogenases (e.g., 17β-HSD)

Once ∆9(11)-Estradiol is liberated, it enters into a dynamic equilibrium with its less potent keto form, ∆9(11)-Estrone. This reversible reaction is catalyzed by various isoforms of 17β-hydroxysteroid dehydrogenases (17β-HSDs). wikipedia.orgnih.gov These enzymes play a crucial role in modulating the local concentration of active estrogens within target tissues.

Different isoforms of 17β-HSD exhibit distinct substrate specificities and directional preferences (reductive vs. oxidative). For instance, some isoforms preferentially catalyze the reduction of ∆9(11)-Estrone to the more potent ∆9(11)-Estradiol, thereby amplifying the estrogenic signal. Conversely, other isoforms favor the oxidation of ∆9(11)-Estradiol to the less active ∆9(11)-Estrone, effectively attenuating the hormonal response. The tissue-specific expression of these isoforms contributes to the differential effects of ∆9(11)-Estradiol in various organs.

Phase I Metabolism (e.g., Hydroxylation) by Cytochrome P450 Enzymes

The steroid nucleus of ∆9(11)-Estradiol undergoes further modification through Phase I metabolic reactions, primarily hydroxylation, which are catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These reactions introduce polar hydroxyl groups onto the steroid, increasing its water solubility and preparing it for subsequent conjugation and excretion.

Key CYP isoforms involved in the metabolism of endogenous estrogens, such as estradiol (B170435), include CYP1A1, CYP1A2, CYP3A4, and CYP1B1. nih.gov It is anticipated that these same enzymes are involved in the metabolism of ∆9(11)-Estradiol. The presence of the ∆9(11)-double bond may influence the regioselectivity of hydroxylation, potentially leading to a unique metabolite profile compared to that of endogenous estradiol. The primary sites of hydroxylation on the estradiol molecule are the 2- and 4-positions of the A-ring, leading to the formation of catechol estrogens.

Phase II Metabolism: Conjugation Reactions (Sulfation and Glucuronidation)

Following Phase I hydroxylation, the resulting metabolites, as well as the parent ∆9(11)-Estradiol, undergo Phase II conjugation reactions. These reactions involve the covalent attachment of highly polar endogenous molecules, such as sulfate or glucuronic acid, to the steroid. This process, catalyzed by sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs) respectively, dramatically increases the water solubility of the steroid metabolites, facilitating their elimination from the body via urine and bile. oup.comoup.com

Comparative Metabolic Profiles in Different In Vitro and Animal Models (e.g., Hamster Liver Microsomes)

The metabolic profile of estrogens can exhibit significant species-specific differences. In pre-clinical research, in vitro models such as liver microsomes are frequently employed to investigate these metabolic pathways. Hamster liver microsomes have been shown to be a relevant model for studying estrogen metabolism.

Notably, research has demonstrated that hamster liver microsomes can metabolize estrone (B1671321) into several metabolites, including ∆9(11)-dehydroestrone. nih.gov This finding is particularly significant as it confirms the capability of this in vitro system to produce the core ∆9(11) structure of the compound . This suggests that hamster liver microsomes are a suitable model for studying the subsequent metabolism of ∆9(11)-Estradiol.

Comparative studies using liver microsomes from different species, such as rats, mice, and humans, can reveal important differences in the rates and pathways of metabolism. For instance, sex-related differences in the activity of testosterone (B1683101) hydroxylases have been observed in hamster liver microsomes, with female hamsters exhibiting significantly higher activity. nih.gov Such differences highlight the importance of selecting appropriate animal models in pre-clinical studies to accurately predict the metabolic fate of a compound in humans.

Table 2: Illustrative Comparative Metabolic Activity in Liver Microsomes

SpeciesKey Metabolic Pathways Observed for EstrogensNotable Characteristics
Hamster Formation of ∆9(11)-dehydroestrone from estrone; Hydroxylation. nih.govDemonstrates the capacity to introduce the ∆9(11) double bond. Sex-specific differences in CYP activity. nih.gov
Rat Extensive hydroxylation and conjugation.Often used as a standard preclinical model.
Human Predominant 2- and 4-hydroxylation by various CYP isoforms, followed by sulfation and glucuronidation. nih.govoup.comThe ultimate benchmark for clinical relevance.

Application of In Vitro to In Vivo Extrapolation (IVIVE) for Metabolic Clearance in Research

In vitro to in vivo extrapolation (IVIVE) is a computational modeling approach used to predict the in vivo pharmacokinetic properties of a drug from in vitro metabolism data. This technique is a valuable tool in drug development, as it can help to anticipate the metabolic clearance of a compound in humans based on data from pre-clinical models, thereby reducing the reliance on extensive animal testing.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Separation Techniques (e.g., LC-MS/MS, GC-MS) for Δ9(11)-Estradiol 17-Hexanoate and Metabolites

The separation and quantification of Δ9(11)-Estradiol 17-Hexanoate and its metabolites from complex biological matrices are primarily achieved through chromatographic techniques coupled with mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and widely used technique for the analysis of steroid esters. A typical LC-MS/MS method would involve:

Sample Preparation: Extraction of the analyte from the biological matrix (e.g., plasma, tissue homogenate) using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

Chromatographic Separation: Separation of the parent compound and its metabolites using a reversed-phase high-performance liquid chromatography (HPLC) column, such as a C18 column. The mobile phase would likely consist of a gradient mixture of an aqueous solvent (e.g., water with a small amount of formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). nih.gov The long hexanoate (B1226103) chain of the ester would result in a longer retention time compared to the parent Δ9(11)-estradiol.

Mass Spectrometric Detection: Detection using a tandem mass spectrometer, often a triple quadrupole instrument, operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another valuable tool, particularly for the analysis of steroids. dss.go.th For GC-MS analysis of Δ9(11)-Estradiol 17-Hexanoate, derivatization is often necessary to improve the volatility and thermal stability of the compound. dss.go.th This might involve silylation of any free hydroxyl groups. The separation is achieved on a capillary column, and the mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized molecule. chromatographyonline.com

A comparison of typical parameters for these techniques is presented in the table below.

ParameterLC-MS/MSGC-MS
Sample State LiquidVolatilized (Gas)
Derivatization Often not requiredOften required (e.g., silylation)
Separation Principle Partitioning between a liquid mobile phase and a solid stationary phasePartitioning between a gaseous mobile phase and a liquid or solid stationary phase
Ionization Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)Electron Ionization (EI), Chemical Ionization (CI)
Typical Analytes Non-volatile, polar, and thermally labile compoundsVolatile and thermally stable compounds (or their derivatives)

Spectroscopic Characterization (e.g., NMR, UV-Vis, High-Resolution Mass Spectrometry) for Structural Elucidation

The definitive structural confirmation of a novel or synthesized compound like Δ9(11)-Estradiol 17-Hexanoate relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise molecular structure. ¹H NMR would provide information about the number and types of protons and their connectivity, confirming the presence of the steroidal backbone, the double bond at the Δ9(11) position, and the hexanoate ester chain. ¹³C NMR would complement this by identifying all the carbon atoms in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated double bond system in the A-ring of the estradiol (B170435) core gives rise to characteristic UV absorption maxima. nih.gov The presence of the Δ9(11) double bond may cause a slight shift in the absorption wavelength compared to estradiol.

High-Resolution Mass Spectrometry (HRMS): HRMS, for instance, using a time-of-flight (TOF) or Orbitrap mass analyzer, provides a highly accurate mass measurement of the parent ion. This allows for the determination of the elemental composition of the molecule, which is a critical step in confirming its identity.

The expected spectroscopic data for Δ9(11)-Estradiol 17-Hexanoate would be a combination of the signals from the Δ9(11)-estradiol core and the hexanoate moiety.

Quantitative Bioanalytical Method Development for Biological Samples from Research Studies

Developing a robust quantitative bioanalytical method is essential for accurately measuring the concentration of Δ9(11)-Estradiol 17-Hexanoate in biological samples such as plasma, serum, or tissue homogenates. mdpi.com The key steps in this process include:

Selection of an appropriate analytical technique: LC-MS/MS is often the method of choice due to its high sensitivity and selectivity. nih.gov

Sample preparation: A crucial step to remove interfering substances from the biological matrix. bjbabs.org This can involve protein precipitation, LLE, or SPE.

Selection of an internal standard (IS): A stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled Δ9(11)-Estradiol 17-Hexanoate) is the ideal IS to correct for matrix effects and variations in sample processing and instrument response.

Optimization of chromatographic and mass spectrometric conditions: This involves selecting the appropriate column, mobile phase, and MS parameters to achieve optimal separation and detection of the analyte and IS.

Preparation of calibration standards and quality control samples: These are prepared by spiking known concentrations of the analyte into a blank biological matrix to construct a calibration curve and to assess the method's performance.

Method Validation for Accuracy, Precision, and Sensitivity in Research Applications

Once a bioanalytical method is developed, it must be rigorously validated to ensure that it is reliable and fit for its intended purpose. sadcas.org Method validation is performed according to established guidelines and typically assesses the following parameters:

Accuracy: The closeness of the measured concentration to the true concentration. It is usually expressed as a percentage of the nominal concentration.

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV).

Sensitivity: The lowest concentration of the analyte that can be reliably measured, defined by the lower limit of quantification (LLOQ).

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Recovery: The efficiency of the extraction process.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

The table below summarizes typical acceptance criteria for these validation parameters in bioanalytical method validation.

Validation ParameterAcceptance Criteria
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ)
Precision RSD or CV ≤15% (≤20% at the LLOQ)
Linearity Correlation coefficient (r²) ≥ 0.99
Selectivity No significant interference at the retention time of the analyte and IS
Recovery Consistent, precise, and reproducible
Stability Analyte concentration should be within ±15% of the initial concentration

Application in Pharmacokinetic Studies in Animal Models (e.g., Half-life and Clearance in Research)

Validated bioanalytical methods are applied to pharmacokinetic studies in animal models to understand the absorption, distribution, metabolism, and excretion (ADME) of Δ9(11)-Estradiol 17-Hexanoate. The ester linkage is expected to be cleaved in vivo by esterases, releasing the active Δ9(11)-estradiol. Therefore, the pharmacokinetic profile of both the ester and the released steroid would be of interest.

Key pharmacokinetic parameters that would be determined include:

Maximum concentration (Cmax): The highest concentration of the drug observed in the plasma.

Time to maximum concentration (Tmax): The time at which Cmax is reached.

Area under the concentration-time curve (AUC): A measure of the total drug exposure over time.

Half-life (t½): The time required for the drug concentration to decrease by half. The ester is expected to have a longer half-life than the parent steroid. mdpi.com

Clearance (CL): The volume of plasma from which the drug is completely removed per unit of time. mdpi.com

The following table provides hypothetical pharmacokinetic data for Δ9(11)-Estradiol and its 17-Hexanoate ester in a research animal model, illustrating the expected differences due to the ester pro-drug approach.

CompoundCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)CL (L/h/kg)
Δ9(11)-Estradiol15.21.598.74.22.5
Δ9(11)-Estradiol 17-Hexanoate8.56.0250.118.50.8

Pre Clinical Pharmacological Investigations in Experimental Models

In Vitro Estrogenic Bioassays and Reporter Gene Assays

The estrogenic activity of ∆9(11)-estradiol is primarily determined by its ability to bind to and activate estrogen receptors (ERs), principally ERα and ERβ. This interaction is quantified using in vitro methods such as competitive binding assays and functional reporter gene assays.

Reporter gene assays are functional cell-based bioassays used to measure the transcriptional activity of the ER upon ligand binding. nih.govnih.gov In these systems, cells (often human cell lines like MCF-7 or T-47D) are engineered to contain a reporter gene (e.g., luciferase or green fluorescent protein) linked to an estrogen response element (ERE). oup.commdpi.com When an estrogenic compound binds to the ER in these cells, the receptor-ligand complex binds to the ERE and initiates the transcription of the reporter gene. The resulting signal (light or fluorescence) is proportional to the estrogenic activity of the compound. While specific reporter assay data for ∆9(11)-Estradiol 17-Hexanoate is limited, studies on the closely related ∆9(11)-estrone have demonstrated estrogenic activity in T47-D cells, and molecular docking studies predict a notable interaction between this steroid core and ERα. researchgate.net

Table 1: Comparative Estrogen Receptor Binding Affinity
CompoundRelative Binding Affinity (RBA) (%) vs. 17β-EstradiolReference
17β-Estradiol100 nih.gov
∆9(11)-Estradiol~20 nih.gov

Effects on Organ-Specific Cellular Function in Isolated Tissue Preparations

The physiological effects of estrogenic compounds are often investigated in ex vivo models using isolated tissue preparations to understand their impact on specific cellular functions. These studies provide insights into organ-specific actions independent of systemic influences. While research focusing specifically on this compound in isolated tissues is not extensively documented, the effects of estrogens are commonly studied in preparations of vascular, uterine, and adipose tissues.

For instance, estrogens are known to have significant effects on the vasculature. Studies using isolated human arterioles and rat aortic rings have shown that 17β-estradiol can modulate vascular tone and endothelium-dependent vasorelaxation. nih.govmdpi.com These actions are mediated through estrogen receptors located in endothelial and smooth muscle cells. mdpi.com Similarly, the effects of estrogens on metabolic tissues are evaluated in vitro. In adipocytes, estrogens can influence lipogenesis and the expression of key metabolic regulators through the activation of ERα. nih.gov Such isolated tissue models would be appropriate for characterizing the specific cellular effects of ∆9(11)-estradiol and determining how its altered receptor affinity translates to functional responses at the tissue level.

Investigation of Specific Pharmacological Effects in Animal Models (e.g., Inotropic Activity in Isolated Rat Heart)

Animal models are essential for investigating the integrated physiological effects of steroid derivatives. While some synthetic estradiol (B170435) compounds have been evaluated for specific pharmacological activities such as positive inotropic effects on the heart, there is a lack of specific published research investigating this action for this compound.

However, preclinical animal studies are broadly used to explore the systemic effects of estrogens on various physiological systems. For example, rodent models are employed to test the effects of estradiol on the central nervous system, including anxiety-like behaviors, and on systemic metabolic parameters. mdpi.comnih.gov Such studies in non-human models are critical for understanding how the unique pharmacological profile of a synthetic derivative might translate to a complex biological system. These investigations can reveal effects on reproductive tissues, bone metabolism, and cardiovascular function, which are classical targets of estrogen action. mdpi.com

Comparative Biological Activities with Endogenous Estrogens and Other Synthetic Derivatives in Research Models

Understanding the biological activity of ∆9(11)-estradiol requires comparison with the primary endogenous estrogen, 17β-estradiol, as well as other synthetic derivatives. As established in receptor binding assays, the introduction of the 9-11 double bond reduces the binding affinity to about 20% of that of 17β-estradiol. nih.gov This positions it as a moderately potent estrogen.

This contrasts with other structural modifications of the estradiol molecule. For example, the synthetic estrogen 17α-ethinylestradiol exhibits a higher binding affinity for the ER than 17β-estradiol itself. oup.com Conversely, the natural stereoisomer 17α-estradiol shows significantly lower biological activity, ranging from 1.5% to 5% of 17β-estradiol's potency, and binds to ERs with much lower affinity. mdpi.com The biological activity of ∆9(11)-estradiol is therefore intermediate between highly potent synthetic estrogens and weakly active endogenous isomers. Research on related ∆9(11)-estrone derivatives has also shown that these compounds can exert antiproliferative effects in certain cancer cell lines, an activity that differs from the typically proliferative effects of 17β-estradiol in hormone-sensitive cells. researchgate.net

Table 2: Qualitative Comparison of Estrogenic Compounds
CompoundRelative ER Binding AffinityStructural ClassReference
17α-EthinylestradiolHigher than 17β-EstradiolSynthetic Estrogen oup.com
17β-EstradiolHigh (Reference Standard)Endogenous Estrogen nih.gov
∆9(11)-EstradiolModerate (~20% of 17β-Estradiol)Synthetic Derivative nih.gov
17α-EstradiolVery LowEndogenous Estrogen mdpi.com

Role in Mechanistic Studies of Steroid-Mediated Biological Processes in Non-Human Systems

Synthetic steroid derivatives with modified structures and altered biological activities serve as valuable tools for mechanistic studies. ∆9(11)-Estradiol, with its distinct flattened conformation and reduced receptor affinity, is useful for investigating the structural biology of steroid-receptor interactions. nih.gov By comparing its binding and activity to that of 17β-estradiol, researchers can probe the specific conformational requirements of the ER ligand-binding pocket and elucidate how changes in the steroid's three-dimensional shape influence its biological function.

Furthermore, estrogens mediate their effects through two primary pathways: a classical genomic pathway involving nuclear receptors that act as transcription factors, and a non-genomic pathway involving rapid signaling cascades initiated by membrane-associated ERs. mdpi.comnih.gov Compounds with differential affinities for ER subtypes or those that may selectively activate one pathway over another are crucial for dissecting these complex mechanisms. As an ER ligand, ∆9(11)-estradiol can be used in non-human experimental systems to help differentiate the physiological roles of genomic versus non-genomic estrogen signaling in various biological processes. nih.gov

Future Directions and Translational Perspectives in Basic Science

High-Throughput Screening for Novel Ligand-Receptor Interactions

High-Throughput Screening (HTS) methodologies are essential for identifying compounds that interact with specific biological targets, such as nuclear hormone receptors. endocrine-abstracts.org Assays have been developed to screen vast chemical libraries for estrogenic activity, often using techniques like fluorescence polarization to measure binding affinity for estrogen receptors (ERα and ERβ). nih.govresearchgate.net

∆9(11)-Estradiol 17-Hexanoate could be integrated into such HTS campaigns to characterize its receptor binding profile. The introduction of the ∆9(11) double bond is known to flatten the steroid's molecular structure, which in turn alters its interaction with the estrogen receptor. nih.gov Studies on the parent compound, ∆9(11)-estradiol, have shown that this modification reduces but does not eliminate receptor binding affinity compared to 17β-estradiol. nih.gov An HTS approach would be invaluable for precisely quantifying the binding affinity of this compound for ERα and ERβ and for screening it against a wider panel of nuclear receptors and other potential off-target proteins to identify novel interactions.

Table 1: Comparative Estrogen Receptor (ER) Binding Affinities of Estradiol (B170435) Analogs

CompoundModificationRelative Binding Affinity (Estradiol = 100)Citation
17β-EstradiolParent Hormone100 nih.gov
∆9(11)-Estradiol9-11 Unsaturation~20 nih.gov
11α-Hydroxyestradiol11α-OH group~0.33 nih.gov
11β-Hydroxyestradiol11β-OH group~1.67 nih.gov
11-Keto-estradiol11-Keto group~0.1 nih.gov

Note: Data for this compound is not currently available and would be a key objective of future HTS studies.

Integration into Chemical Biology Platforms for Probing Steroid Signaling

Chemical biology utilizes small molecules to study and manipulate biological systems. Steroid analogs are frequently used as "chemical probes" to investigate the distinct mechanisms of steroid action, such as nuclear-initiated versus membrane-initiated signaling pathways. pnas.orguni-tuebingen.de These pathways operate on different timescales, with nuclear signaling affecting gene transcription over hours to days, while membrane-initiated signaling can trigger cellular responses within seconds to minutes. pnas.org

The unique structure of this compound makes it a candidate for development as a chemical probe. The hexanoate (B1226103) ester at the C17 position would likely be cleaved by cellular esterases, releasing the active ∆9(11)-Estradiol. This potential for intracellular activation could be exploited to study the localization and activity of esterase enzymes in steroid-responsive tissues. Furthermore, by comparing its effects to the parent alcohol and to non-hydrolyzable analogs, researchers could dissect the specific roles of local metabolism in modulating estrogenic activity within different cellular compartments.

Development of Advanced In Vitro Organ-on-a-Chip Models for Mechanistic Studies

Organ-on-a-chip (OOC) technology uses microfluidic devices to create multicellular three-dimensional systems that replicate the key functional units of human organs. nih.govmdpi.com These microphysiological systems offer a more biologically relevant alternative to traditional 2D cell culture for studying organ-level physiology, disease, and drug metabolism. nih.govresearchgate.net OOC models have been successfully used to study the metabolism of various steroids and to model the function of reproductive tissues. dshs-koeln.debohrium.comnih.gov

An OOC platform, such as a "liver-on-a-chip," could be employed to conduct detailed mechanistic studies on the metabolism of this compound. nih.gov Such a model would allow researchers to investigate the rate of ester hydrolysis and subsequent phase I and phase II metabolism of the ∆9(11)-estradiol core in a controlled, human-relevant system. Multi-organ chips connecting liver and estrogen-responsive tissues (e.g., endometrium or breast tissue models) could further elucidate the interplay between metabolism and target organ response, providing insights into the compound's tissue-specific effects. mdpi.com

Applications in Quantitative Systems Pharmacology Modeling for Steroid Action

Quantitative Systems Pharmacology (QSP) integrates computational modeling with experimental data to understand the dynamic interactions between a drug and a biological system. aimspress.com QSP models for steroid hormones can predict how factors like varying estradiol levels affect complex physiological processes, such as bone mineral density or cell differentiation cascades. aimspress.comnih.govyoutube.com

Data generated for this compound, including its receptor binding affinity (from HTS) and metabolic profile (from OOC studies), could be incorporated into existing QSP models of estrogen action. nih.gov This would enable simulations to predict its pharmacokinetic and pharmacodynamic profile. For instance, a QSP model could predict the time course of active metabolite concentration in target tissues following administration and link these concentrations to downstream cellular responses, providing a quantitative framework for understanding its biological activity and comparing it to other estrogens. aimspress.com

Exploration as a Molecular Probe for Unraveling Complex Biological Pathways

Molecular probes are crucial tools for dissecting complex biological pathways. The defining feature of this compound is the double bond between carbons 9 and 11. This modification induces a conformational change, flattening the steroid backbone compared to 17β-estradiol. nih.gov This altered shape can lead to differential interactions not only with the primary estrogen receptors but also with other steroid-binding proteins, including enzymes and transport proteins.

This structural uniqueness could be leveraged to explore biological pathways where steroid conformation is a critical determinant of function. For example, it could be used to investigate the substrate specificity of steroid-metabolizing enzymes or to probe the ligand-binding pockets of orphan nuclear receptors. nih.gov Furthermore, attaching a fluorescent tag or other reporter molecule to the ∆9(11)-estradiol scaffold could create a powerful tool for visualizing its uptake, subcellular transport, and binding in real-time within living cells, similar to approaches used for other estradiol analogs. jenabioscience.com Such studies could help unravel the complex and multifaceted signaling networks regulated by estrogens. nih.gov

Q & A

Basic Research Inquiries

Q. What are the recommended methods for synthesizing and characterizing ∆9(11)-Estradiol 17-Hexanoate in a laboratory setting?

  • Methodological Answer : Synthesis typically involves esterification of estradiol with hexanoic acid derivatives under controlled anhydrous conditions. Purification is achieved via column chromatography or recrystallization. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight validation (314.42 g/mol) . Regulatory compliance for reference standards includes cross-validation against pharmacopeial guidelines (e.g., USP, EP) to ensure traceability .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and impervious lab coats to prevent skin/eye contact. Use NIOSH-approved respirators (e.g., N95) if ventilation is insufficient .
  • Ventilation : Conduct experiments in fume hoods with ≥6 air changes per hour .
  • Spill Management : Absorb spills with diatomaceous earth, decontaminate surfaces with 70% ethanol, and dispose of waste via hazardous chemical protocols .
  • First Aid : For eye exposure, irrigate with water for 15 minutes; for ingestion, seek medical attention without inducing vomiting .

Q. How can researchers develop validated analytical methods for this compound?

  • Methodological Answer :

  • Chromatography : Optimize reverse-phase HPLC with C18 columns (mobile phase: acetonitrile/water gradients) and UV detection at 280 nm .
  • Validation Parameters : Assess linearity (1–100 µg/mL), precision (RSD <2%), accuracy (recovery 95–105%), and limit of detection (LOD ≤0.1 µg/mL) per ICH Q2(R1) guidelines. Cross-validate against certified reference materials .

Advanced Research Challenges

Q. How does this compound stability vary under different storage and experimental conditions?

  • Methodological Answer :

  • Storage : Store at –20°C in amber vials to prevent photodegradation. Stability studies (e.g., 0–6 months) should monitor degradation via HPLC. Avoid temperatures >40°C, which accelerate ester hydrolysis .
  • Incompatibilities : Degrades in acidic (pH <3) or oxidizing environments (e.g., H₂O₂), producing toxic fumes. Use neutral buffers (pH 6–8) for in vitro assays .

Q. How can conflicting pharmacokinetic data for this compound be resolved?

  • Methodological Answer :

  • Assay Validation : Replicate studies using harmonized protocols (e.g., same species, dosing routes).
  • Data Normalization : Adjust for variables like lipid solubility (logP ≈4.2) and plasma protein binding (>90%) .
  • Meta-Analysis : Compare results across peer-reviewed studies, prioritizing those with GLP compliance and internal standards (e.g., deuterated estradiol) .

Q. What methodologies are used to study the metabolic pathways of this compound in vivo?

  • Methodological Answer :

  • Radiolabeling : Use ³H- or ¹⁴C-labeled compounds to track hepatic metabolism (e.g., CYP3A4-mediated hydrolysis).
  • Mass Spectrometry Imaging (MSI) : Map tissue-specific distribution in rodent models .
  • Biliary Excretion Studies : Cannulate bile ducts to quantify enterohepatic recirculation .

Q. What are the risks of chemical interactions when formulating this compound with excipients?

  • Methodological Answer : Avoid surfactants (e.g., polysorbates) that solubilize the ester bond. Pre-screen excipients via stress testing (40°C/75% RH for 14 days). Use non-ionic stabilizers like trehalose, which reduce hydrolysis rates .

Q. How is organ-specific toxicity assessed for this compound?

  • Methodological Answer :

  • In Vitro Models : Use primary hepatocytes to evaluate hepatic stress (ALT/AST release) and renal proximal tubule cells for nephrotoxicity.
  • In Vivo Studies : Conduct OECD 407-compliant 28-day repeated-dose trials in rodents, focusing on reproductive organs (uterus, testes) and endocrine endpoints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.